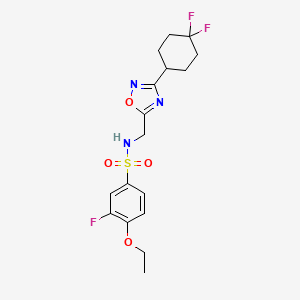

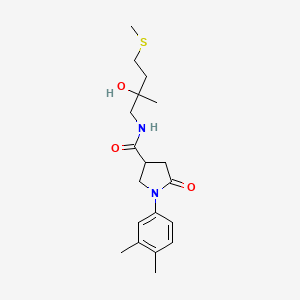

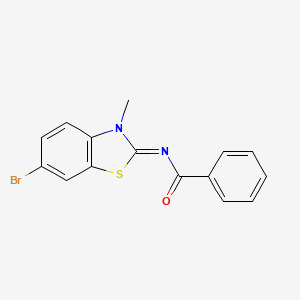

![molecular formula C9H11N2NaO2 B2846887 Sodium 2-[4-(dimethylamino)pyridin-2-yl]acetate CAS No. 2197055-33-5](/img/structure/B2846887.png)

Sodium 2-[4-(dimethylamino)pyridin-2-yl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Sodium 2-[4-(dimethylamino)pyridin-2-yl]acetate” is a derivative of pyridine . Pyridine derivatives are of interest because they are more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .

Molecular Structure Analysis

The molecular structure of “Sodium 2-[4-(dimethylamino)pyridin-2-yl]acetate” likely includes a pyridine ring, which is a five-membered ring with one nitrogen atom . The presence of the dimethylamino group (NMe2) contributes to the basicity of the molecule .Scientific Research Applications

Synthesis and Characterization

- The compound has been utilized in the synthesis and characterization of new bis(2-pyridylthio)acetate ligands and related organotin(IV) complexes. These complexes were synthesized using reactions between SnRnCl4−n acceptors and the sodium bis(2-pyridylthio)acetate ligand, showcasing its utility in organometallic chemistry (Benetollo et al., 2005).

Catalytic Applications

- The compound has found use as a catalyst in analytical acylations by acetic anhydride, significantly enhancing the efficiency of hydroxy group determinations in various compounds. This catalytic activity underscores its importance in analytical chemistry (Connors & Albert, 1973).

- It has also been employed as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions, highlighting its versatility and efficiency in organic synthesis processes (Liu et al., 2014).

Structural Studies

- Research involving 3-Dimethylaminopropyl chalcogenolate complexes of palladium(II) has contributed to the understanding of complex structures and their synthesis, where the sodium salt of the compound played a role in the formation of these complexes (Dey et al., 2006).

Optical and Electronic Properties

- Investigations into the molecular quadratic hyperpolarizabilities of donor/acceptor-substituted trans-Tetraammineruthenium(II) complexes revealed significant findings in the field of materials science, particularly concerning optical and electronic properties (Coe et al., 1997).

properties

IUPAC Name |

sodium;2-[4-(dimethylamino)pyridin-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.Na/c1-11(2)8-3-4-10-7(5-8)6-9(12)13;/h3-5H,6H2,1-2H3,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWSWJURZORHBU-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NC=C1)CC(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N2NaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-[4-(dimethylamino)pyridin-2-yl]acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

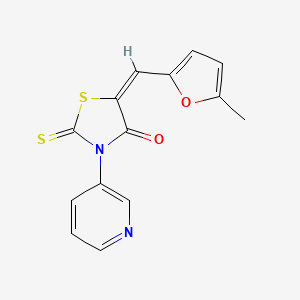

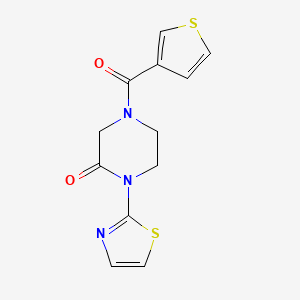

![2-[(1-Tert-butylpyrazol-4-YL)amino]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2846808.png)

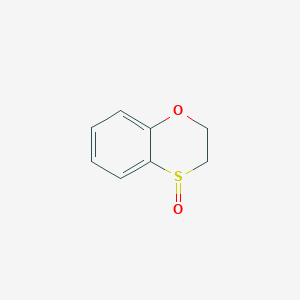

![(1-(4-fluorophenyl)cyclopropyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2846812.png)

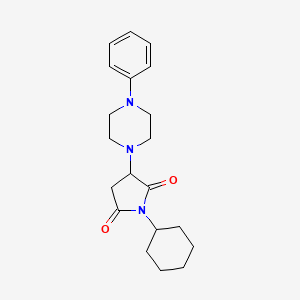

![5-[1-(3-chlorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2846816.png)

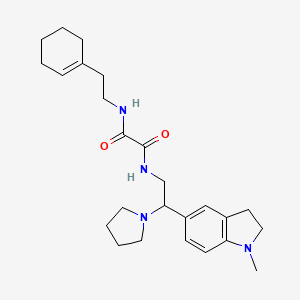

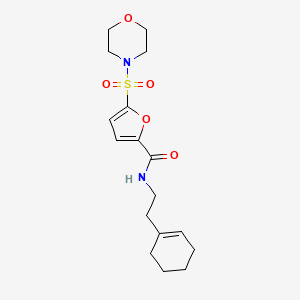

![Methyl 5-Thia-2-Azaspiro[3.4]Octane-8-Carboxylate 5,5-Dioxide Hydrochloride](/img/structure/B2846822.png)